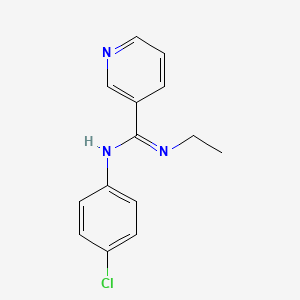
N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would depend on its specific structure and the conditions under which it’s reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide and its derivatives have been the focus of various studies concerning their synthesis and crystal structure analysis. Hu Yang (2009) detailed the crystal structure of a related compound, emphasizing the significance of single-crystal X-ray diffraction in understanding the molecular arrangement and spatial configuration of such compounds. This technique aids in the precise determination of molecular dimensions and intermolecular interactions, crucial for comprehending the chemical behavior and potential applications of these compounds (Yang, 2009).
Chemical Transformation and Antibacterial Activity
The work by Anusevičius et al. (2014) explored the chemical transformations of related compounds, resulting in the formation of various derivatives with potential antibacterial properties. This study not only expanded the chemical diversity of this compound derivatives but also highlighted their potential in developing new antibacterial agents. The structural confirmation through spectroscopy and the evaluation of antibacterial activity underscore the relevance of these compounds in medicinal chemistry (Anusevičius et al., 2014).
Antimicrobial and Anticancer Potential
Studies have also delved into the antimicrobial and anticancer potential of this compound derivatives. For instance, research by Hafez et al. (2016) synthesized novel compounds and evaluated their in vitro antimicrobial and anticancer activities. Their findings indicated that certain synthesized compounds exhibited higher anticancer activity compared to reference drugs, alongside notable antimicrobial effects. This highlights the therapeutic potential of these compounds in treating various diseases and infections (Hafez et al., 2016).
Application in Dyeing and Fabric Treatment
The research by Isaac Oluwatobi Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene with metal ions like Cu, Co, and Zn and their application properties on polyester and nylon 6.6 fabrics. The study detailed the synthesis process, structural elucidation, and the dyeing performance of the dyes and their metal complexes on fabrics, demonstrating the potential of these compounds in textile and material sciences (Abolude et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N'-ethylpyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-2-17-14(11-4-3-9-16-10-11)18-13-7-5-12(15)6-8-13/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPFLFSWWFUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

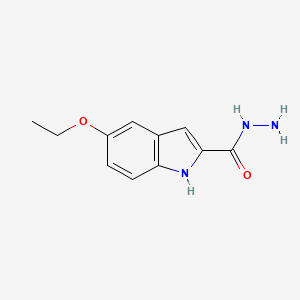
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2809919.png)

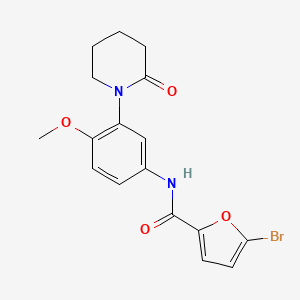
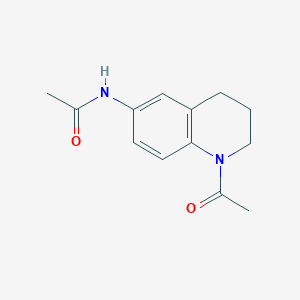
![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)
![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2809926.png)

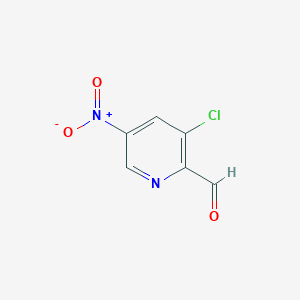

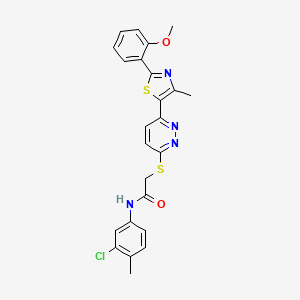
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)
![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)